5-(4-chlorophenoxy)-2-(4-nitrophenyl)-1H-isoindole-1,3(2H)-dione
Overview
Description
5-(4-chlorophenoxy)-2-(4-nitrophenyl)-1H-isoindole-1,3(2H)-dione is a useful research compound. Its molecular formula is C20H11ClN2O5 and its molecular weight is 394.8 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 394.0356491 g/mol and the complexity rating of the compound is 623. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Synthesis and Structural Analysis
- The synthesis and characterization of isoindoline compounds, such as 2-(3-chloro-4-(4-chlorophenoxy)phenyl)isoindoline-1,3-dione, have been detailed, including crystal structure and spectral analysis. These studies provide foundational knowledge for understanding the physical and chemical properties of such compounds. The research highlighted the potential of these compounds as nonlinear optical materials due to their significant hyperpolarizability values (Evecen et al., 2016).
Oxidation Reactions
- Isoindoline derivatives have been utilized as effective oxidizing agents. For instance, 4-(p-Chloro)phenyl-1,2,4-triazole-3,5-dione was used for the oxidation of 1,3,5-trisubstituted pyrazolines, demonstrating the versatility of similar structures in facilitating chemical transformations (Zolfigol et al., 2006).
Antimicrobial Applications
- Novel azaimidoxy compounds, including isoindoline derivatives, have been synthesized and evaluated for their antimicrobial potential. This research indicates the promise of such compounds in developing new chemotherapeutic agents (Jain et al., 2006).
Corrosion Inhibition
- The inhibitive effect of substituted oxadiazoles, including isoindoline derivatives, on the corrosion of mild steel in HCl medium was investigated. These studies help in understanding the protective properties of isoindoline compounds against corrosion, which can be crucial for industrial applications (Lagrenée et al., 2001).
Computational Electrochemistry
- Computational studies have predicted the redox behavior of isoindole-4,7-dione derivatives, evaluating their potential as organic cathode materials for Li-ion batteries. This research underscores the role of computational electrochemistry in screening and identifying promising materials for energy storage applications (Karlsson et al., 2012).
Properties
IUPAC Name |
5-(4-chlorophenoxy)-2-(4-nitrophenyl)isoindole-1,3-dione | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H11ClN2O5/c21-12-1-7-15(8-2-12)28-16-9-10-17-18(11-16)20(25)22(19(17)24)13-3-5-14(6-4-13)23(26)27/h1-11H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZLZCVTGTXHFXSR-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1N2C(=O)C3=C(C2=O)C=C(C=C3)OC4=CC=C(C=C4)Cl)[N+](=O)[O-] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H11ClN2O5 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.8 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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